Pentyl valerate

Vue d'ensemble

Description

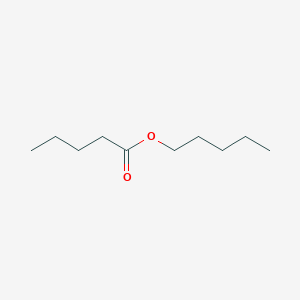

Pentyl valerate, also known as pentyl pentanoate, is an ester with the chemical formula C₁₀H₂₀O₂. It is commonly used in dilute solutions to replicate the scent or flavor of apple and sometimes pineapple. This compound is often utilized in the production of flavored products such as sweets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pentyl valerate can be synthesized through the esterification of pentanol with valeric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, this compound can be produced from γ-valerolactone in the presence of pentanol and hydrogen using palladium and rhodium-based bifunctional catalysts. The reaction is carried out in the liquid phase with SiO₂–Al₂O₃ as a support .

Analyse Des Réactions Chimiques

Biocatalytic Esterification

Candida rugosa lipase (CRL) immobilized in microemulsion-based organogels (MBGs) achieves 99% conversion under optimized conditions:

-

pH 7.0 , 37°C , and water-to-surfactant ratio (W₀ ) of 60 using sodium bis-2-(ethylhexyl)sulfosuccinate (AOT) .

-

Kinetic parameters for free vs. immobilized CRL :

| Parameter | Free CRL (Pentanol) | Immobilized CRL (Pentanol) | Free CRL (Valeric Acid) | Immobilized CRL (Valeric Acid) |

|---|---|---|---|---|

| Kₘ (mM) | 23.2 | 74.07 | 76.92 | 83.3 |

| Vₘₐₓ (μmol/min) | 0.43 | 0.27 | 0.65 | 0.35 |

Immobilization reduces substrate affinity but enhances operational stability, enabling 10 reuse cycles without significant activity loss .

Nanobiocatalysis

Silane-modified CdS nanoparticles immobilizing lipase yield 86% this compound under:

Chemocatalytic Routes

Pd/Rh-based catalysts convert γ-valerolactone (GVL) to this compound using H₂ and pentanol at 200°C , achieving 70.1% yield . Key factors include:

High-Temperature Oxidation

In jet-stirred reactors (JSR), this compound oxidation at 10 atm produces:

Laminar Burning Velocities

At 423 K initial temperature , stoichiometric this compound/air mixtures exhibit:

| Pressure (bar) | Laminar Burning Velocity (cm/s) |

|---|---|

| 1 | 48.2 |

| 3 | 38.7 |

Reactivity is governed by H-atom abstraction and C₀–C₁ submechanism reactions .

Decomposition Pathways

At >800 K , thermal decomposition follows:

This molecular reaction dominates in gas-phase combustion .

Kinetic Modeling and Mechanism Validation

A 522-species mechanism accurately predicts:

-

Ignition delays (RCM and shock tube data)

-

Species profiles (e.g., pentanoic acid, CO₂) in JSR experiments .

Key rate-limiting steps include H₂O₂ decomposition and alkylperoxy radical isomerization .

Acid-Alcohol Chain Length Effects

| Alcohol Chain Length | Ester Yield (%) |

|---|---|

| Ethanol | 68 |

| Pentanol | 86 |

Longer alcohols improve yield due to reduced steric hindrance .

Solvent Impact

Cyclohexane outperforms hexane and isooctane, enhancing esterification by 12–18% via improved substrate solubility .

This synthesis of research demonstrates this compound’s versatility in biocatalytic and chemocatalytic systems, with kinetic and mechanistic insights critical for optimizing its production and application in biofuels and flavor industries.

Applications De Recherche Scientifique

Biofuel Production

Pentyl valerate has been identified as a promising biofuel due to its favorable properties compared to traditional fatty acid methyl esters. Research indicates that this compound exhibits better volatility, cold-flow properties, and lubricity benefits, making it suitable for use in diesel engines.

Case Study: One-Pot Synthesis from γ-Valerolactone

A study conducted by Martínez Figueredo et al. (2021) explored the one-pot production of this compound from γ-valerolactone and pentanol using acidic catalysts. The findings highlighted the importance of catalyst properties on the yield and selectivity of this compound production. The optimal conditions achieved a γ-valerolactone conversion rate of 60.2%, with a final yield of this compound at 4.3% after 15 minutes of reaction time .

| Catalyst Type | Final GVL Conversion (%) | Yield of this compound (%) |

|---|---|---|

| HPA/SiO2 | 60.2 | 4.3 |

| SiO2-Al2O3 | 58.0 | 0.6 |

| HY Zeolite | 55.0 | 5.0 |

Flavoring Agent in Food Industry

This compound is widely used as a flavoring agent due to its fruity aroma, reminiscent of apples and pineapples. Its synthesis through biocatalytic methods offers a more natural alternative to synthetic flavoring agents.

Case Study: Biocatalytic Synthesis Using Lipase

Research by Tripti Panchal et al. (2014) demonstrated the biocatalytic synthesis of this compound using Candida rugosa lipase immobilized in microemulsion-based organogels. The study optimized various parameters such as pH, temperature, and substrate concentration to achieve a maximum yield of 99% with the immobilized enzyme compared to only 19% with free enzyme .

| Parameter | Optimal Value |

|---|---|

| pH | 7.0 |

| Temperature | 37°C |

| Water-to-Surfactant Ratio (Wo) | 60 |

Nanobiocatalysis for Enhanced Synthesis

Recent advancements in nanobiocatalysis have improved the efficiency of this compound synthesis. The use of silane-modified nanoparticles for lipase immobilization has shown significant enhancements in catalytic activity and reusability.

Case Study: Silane-Modified Nanoparticles

In a study focused on optimizing conditions for ester synthesis, immobilized lipase yielded an impressive 86% efficiency compared to 52% with free lipase. This approach not only enhances yield but also allows for repeated use of the biocatalyst .

| Type of Catalyst | Yield (%) |

|---|---|

| Free Lipase | 52 |

| Immobilized Lipase | 86 |

Environmental Applications

The potential use of this compound as a biodegradable solvent in various chemical processes is being explored due to its lower toxicity compared to conventional solvents.

Mécanisme D'action

The mechanism of action of pentyl valerate involves its interaction with olfactory receptors in the nasal cavity, which are responsible for detecting scents. When inhaled, the ester molecules bind to these receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. Additionally, in biological systems, this compound can be metabolized by esterases to produce pentanol and valeric acid, which may further participate in various metabolic pathways .

Comparaison Avec Des Composés Similaires

Ethyl valerate: Another ester with a fruity aroma, commonly used in flavorings and perfumes.

Amyl acetate: Known for its banana-like scent, used in flavorings and as a solvent.

Hexyl acetate: Has a fruity odor and is used in the fragrance industry.

Comparison: Pentyl valerate is unique in its specific apple-like aroma, which distinguishes it from other esters like ethyl valerate and amyl acetate. While all these esters are used in the flavor and fragrance industries, this compound’s distinct scent profile makes it particularly valuable for replicating apple and pineapple flavors .

Activité Biologique

Pentyl valerate (C10H20O2) is an ester formed from the reaction between pentanol and valeric acid. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic activity, and potential therapeutic uses.

Biocatalytic Methods

This compound can be synthesized through biocatalytic processes using lipases. For instance, a study demonstrated the use of Candida rugosa lipase immobilized in microemulsion-based organogels (MBGs). The optimal conditions for synthesis were found to be a pH of 7.0 and a temperature of 37°C. The immobilized enzyme exhibited significantly higher conversion rates (~99%) compared to free lipase (~19%) under similar conditions .

Table 1: Comparison of Lipase Activity

| Lipase Type | Conversion Rate (%) | Km (mM) | Vmax (μmoles/mg/min) |

|---|---|---|---|

| Free Lipase | 19 | 23.2 | 1.5 |

| Immobilized Lipase | 99 | 74.07 | 25 |

Another study optimized the synthesis using silane-modified CdS nanoparticles for lipase immobilization, achieving an esterification yield of 86% with the immobilized enzyme compared to 52% with free lipase .

Enzymatic Activity

The enzymatic activity of this compound synthesis is influenced by several factors, including substrate concentration and reaction parameters. Kinetic studies have shown that the immobilization process affects both Km and Vmax values, indicating changes in enzyme affinity and catalytic efficiency. For instance, the Km value for immobilized lipase was found to be 0.38 mM , significantly lower than that of free lipase at 1.4 mM , suggesting enhanced substrate affinity in the immobilized form .

Flavoring Agent

This compound is primarily recognized for its application as a flavoring agent due to its fruity aroma. Its pleasant scent makes it suitable for use in food products and perfumes.

Case Studies

- Study on Esterification Efficiency : A research project focused on optimizing reaction parameters for this compound synthesis using immobilized lipases demonstrated that varying the molar ratios of substrates could significantly enhance yield. The study reported a maximum yield increase when utilizing specific organic solvents as reaction media .

- Nanobiocatalysis Research : Another case highlighted the use of nanobiocatalysts for enhancing esterification reactions in non-aqueous environments, showcasing this compound's potential in biotransformation processes .

Propriétés

IUPAC Name |

pentyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPPDYNPZTUNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042218 | |

| Record name | Pentyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173-56-0 | |

| Record name | Pentyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl valerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694D4BU139 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Pentyl Valerate considered a potential biofuel?

A1: this compound exhibits properties suitable for both gasoline and diesel engines. It can be blended with conventional fuels, enhancing their combustion characteristics. [, ]

Q2: How is this compound synthesized from renewable sources?

A2: It can be synthesized from γ-valerolactone (GVL), a platform chemical derived from lignocellulosic biomass. This process often involves a one-pot reaction with pentanol and hydrogen gas, catalyzed by materials like copper or noble metals on acidic supports. [, , , , , , ]

Q3: What is the role of catalysts in this compound synthesis?

A3: Catalysts play a crucial role in driving the cascade reactions involved in this compound production. Bifunctional catalysts, possessing both acidic sites and metallic sites, are particularly effective. The acidic sites facilitate reactions like esterification and dehydration, while the metallic sites catalyze the hydrogenation of intermediates. [, , , , ]

Q4: What are the challenges in producing this compound from GVL?

A4: Optimizing the catalyst for high selectivity towards this compound and achieving high yields in a cost-effective manner remain key challenges. [, , ]

Q5: Are there alternative synthesis routes for this compound?

A5: Besides GVL, traditional esterification of valeric acid with pentanol using catalysts like nano-H3PW12O40/SiO2 or immobilized Candida rugosa lipase is also reported. [, ]

Q6: How does immobilizing lipase in microemulsion based organogels (MBGs) impact this compound synthesis?

A6: While immobilization may reduce enzyme activity compared to the free form, it significantly enhances stability and allows for reusability, making the process more efficient and cost-effective. []

Q7: What are the advantages of using nanocellulose-silica reinforced membranes for lipase immobilization?

A7: These membranes offer improved enzyme loading, stability, and activity retention, leading to a more efficient and sustainable biocatalytic process. [, ]

Q8: What is the significance of studying the kinetic and thermodynamic parameters of the immobilized enzyme system?

A8: Understanding these parameters provides insights into the reaction mechanism, efficiency, and optimal operating conditions for the biocatalytic synthesis of this compound. []

Q9: What are the key physicochemical properties of this compound?

A9: It is a colorless liquid with a fruity odor, often described as resembling apples. Its molecular formula is C10H20O2, and it has a molecular weight of 172.26 g/mol. [, ]

Q10: What are the main applications of this compound?

A10: Besides its potential as a biofuel, it is used as a flavoring agent in the food industry and as a fragrance ingredient in perfumes and cosmetics. [, ]

Q11: What is known about the safety profile of this compound?

A11: While generally considered safe for use in food and fragrances, detailed toxicological data might be limited. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. []

Q12: What are the future research directions for this compound?

A13: Key areas include optimizing production from renewable sources, developing more efficient and cost-effective catalysts, and conducting comprehensive life cycle analyses to assess its environmental sustainability as a biofuel. [, , ]

Q13: What is the role of computational chemistry in this compound research?

A14: Computational methods can be employed to study the reaction mechanism of its synthesis, design and optimize catalysts, and predict its physicochemical properties and potential environmental fate. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.